Cas no 284492-02-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The 4-methoxyphenyl substituent enhances steric and electronic properties, making it valuable for introducing aromatic modifications in peptide sequences. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy facilitate efficient chain elongation. Its carboxylic acid functionality allows for further coupling reactions, enabling precise incorporation into target molecules. Suitable for research applications requiring controlled amino acid modifications.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid structure
284492-02-0 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
CAS No:284492-02-0
MF:C25H23NO5
MW:417.453827142715
MDL:MFCD01863194
CID:254010
PubChem ID:2759198

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxy-
    • 3-N-FMOC-3-(4-METHOXYPHENYL)PROPIONIC ACID
    • 3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
    • 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-amino]-3-(4-chloro)-phenylorpionic acid
    • 3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-amino]-3-(4-methoxy)-phenylpropionic acid
    • AC1MC9GB
    • AG-E-42160
    • CTK4E1531
    • N-Fmoc-DL-3-(4-chlorophenyl)-3-amino-propionic aicd
    • RP17232
    • 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid
    • AB15272
    • FMOC-BETA-(R)-4-METHOXYPHENYLALANINE
    • N12977
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
    • Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid
    • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoicacid
    • EN300-81099
    • AKOS027382878
    • 284492-02-0
    • AS-82592
    • AB15350
    • MFCD01863194
    • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
    • 3-N-FMOC-3-(4-METHOXYPHENYL)PROPIONICACID
    • CS-0181518
    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
    • (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-methoxyphenyl)propanoic acid
    • SCHEMBL26140142
    • MFCD03427976
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-methoxyphenyl)propanoic acid
    • Fmoc-(R)- 3-Amino-3-(4-methoxyphenyl)-propionic acid
    • Fmoc-(S)- 3-Amino-3-(4-methoxyphenyl)-propionic acid
    • (S)-3-(Fmoc-amino)-3-(4-methoxyphenyl)propanoic Acid
    • 3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(4-METHOXYPHENYL)PROPANOIC ACID
    • SY255945
    • MDL: MFCD01863194
    • Inchi: 1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
    • InChI Key: GXOCWIPOYXOZAF-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C1C=CC(=CC=1)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 417.15769
  • Monoisotopic Mass: 417.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 4.1

Experimental Properties

  • PSA: 84.86

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid Security Information

  • HazardClass:IRRITANT

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-81099-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
2.5g
$1661.0 2024-05-21
Enamine
EN300-81099-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
0.5g
$616.0 2024-05-21
Enamine
EN300-81099-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
10.0g
$6405.0 2024-05-21
eNovation Chemicals LLC
Y1241272-1g
3-N-FMOC-3-(4-METHOXYPHENYL)PROPIONIC ACID
284492-02-0 97%
1g
$235 2024-06-06
Enamine
EN300-81099-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
0.1g
$274.0 2024-05-21
Enamine
EN300-81099-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
1.0g
$791.0 2024-05-21
Aaron
AR00BC93-1g
3-N-Fmoc-3-(4-methoxyphenyl)propionic acid
284492-02-0 98%
1g
$208.00 2025-01-23
Enamine
EN300-81099-5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
5g
$3281.0 2023-09-02
1PlusChem
1P00BC0R-250mg
3-N-FMOC-3-(4-METHOXYPHENYL)PROPIONIC ACID
284492-02-0 98%
250mg
$147.00 2025-02-25
A2B Chem LLC
AF27995-250mg
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
284492-02-0 95%
250mg
$55.00 2024-04-20

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid: A Comprehensive Overview

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid, also known by its CAS number 284492-02-0, is a complex organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a 4-methoxyphenyl substituent. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in modulating the compound's reactivity and solubility.

The synthesis of this compound involves a multi-step process, often utilizing advanced techniques such as Suzuki coupling or Stille coupling to achieve high yields and purity. Recent studies have highlighted the importance of optimizing reaction conditions to minimize side reactions and maximize the formation of the desired product. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity.

In terms of applications, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid has shown promise in drug delivery systems due to its biocompatible nature and ability to form stable complexes with various therapeutic agents. Additionally, its photoluminescent properties make it a candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Recent advancements in materials science have demonstrated how this compound can be integrated into polymer matrices to enhance device performance.

The biological activity of this compound has also been a focal point of recent research. Studies have shown that it exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for developing new therapeutic agents. Furthermore, its ability to interact with specific protein targets has been investigated using computational modeling techniques, providing insights into its potential mechanisms of action.

From an environmental perspective, the degradation pathways of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes rapid mineralization, reducing its persistence in the environment. This information is crucial for ensuring sustainable practices in its production and application.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methoxyphenyl)propanoic acid (CAS No. 284492-02-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific innovation.

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